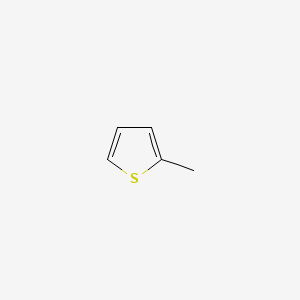

2-Methylthiophene

Overview

Description

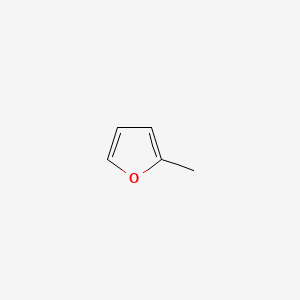

2-Methylthiophene is an organosulfur compound with the molecular formula C5H6S. It is a colorless, flammable liquid that is part of the thiophene family, which consists of heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is known for its distinctive odor and is used in various industrial applications.

Mechanism of Action

Target of Action

2-Methylthiophene is an organosulfur compound . It’s important to note that the effects of a compound are often a result of its interactions with multiple targets, and the exact targets can vary depending on the specific biological context.

Mode of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The exact mechanism by which this compound interacts with its targets is currently unknown and would require further investigation.

Biochemical Pathways

For instance, some thiophene derivatives are used in the synthesis of anticancer agents and anti-atherosclerotic agents

Pharmacokinetics

It is known that the compound is a colorless, flammable liquid . Its physical and chemical properties, such as its boiling point and density, could potentially influence its pharmacokinetic properties .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy could potentially be affected by temperature, as the compound is a liquid at room temperature . Additionally, the compound is flammable, which could also influence its stability and action

Biochemical Analysis

Biochemical Properties

Thiophene derivatives, to which 2-Methylthiophene belongs, have been found to exhibit a variety of biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects

Cellular Effects

Thiophene derivatives have been reported to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties

Molecular Mechanism

It has been suggested that thiophene derivatives may exert their effects through various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The microwave spectrum of this compound was recorded in a frequency range from 2 to 26.5 GHz using a molecular-jet Fourier transform microwave spectrometer .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylthiophene can be synthesized through several methods:

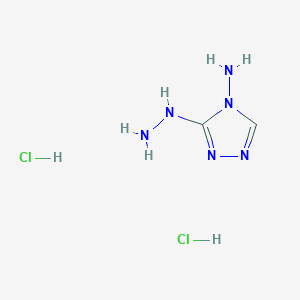

Wolff-Kishner Reduction: This method involves the reduction of thiophene-2-carboxaldehyde using hydrazine and a strong base.

Vapor-Phase Dehydrogenation: This industrial method involves the dehydrogenation of a mixture of 1-pentanol and carbon disulfide at high temperatures.

Industrial Production Methods: The vapor-phase dehydrogenation method is commonly used in industrial settings due to its efficiency and scalability. This process typically requires a catalyst and high temperatures to facilitate the dehydrogenation reaction.

Chemical Reactions Analysis

2-Methylthiophene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Substitution: Electrophilic substitution reactions are common, where the methyl group or the hydrogen atoms on the ring are replaced by other substituents.

Major Products:

Sulfoxides and Sulfones: Formed through oxidation.

Dihydrothiophene Derivatives: Formed through reduction.

Substituted Thiophenes: Formed through electrophilic substitution.

Scientific Research Applications

2-Methylthiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

- Thiophene

- 2,5-Dimethylthiophene

- 3-Methylthiophene

By understanding the properties, reactions, and applications of 2-methylthiophene, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name |

2-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S/c1-5-3-2-4-6-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQBUAPQHNYYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060291 | |

| Record name | Thiophene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid | |

| Record name | 2-Methylthiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19654 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

112.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

112.6 mg/L @ 25 °C (exp) | |

| Record name | 2-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

24.9 [mmHg] | |

| Record name | 2-Methylthiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19654 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

554-14-3, 25154-40-9 | |

| Record name | 2-Methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025154409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7115JAP77A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-63.4 °C | |

| Record name | 2-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

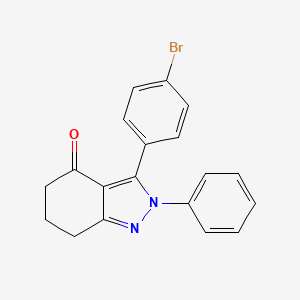

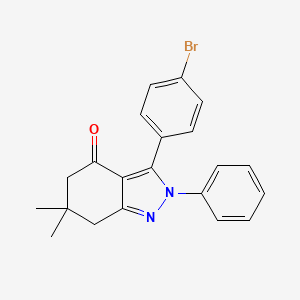

Feasible Synthetic Routes

ANone: 2-Methylthiophene has the molecular formula C5H6S and a molecular weight of 98.16 g/mol.

ANone: Various spectroscopic techniques have been employed to characterize this compound, including:

- NMR Spectroscopy: [, , ] 1H and 13C NMR spectra provide detailed information about the compound's structure and dynamics.

- Infrared (IR) Spectroscopy: [] IR absorption spectra reveal characteristic vibrational frequencies associated with specific functional groups.

- Raman Spectroscopy: [, ] Raman spectra provide complementary information to IR, particularly useful for studying molecular vibrations and interactions.

- Surface Enhanced Raman Spectroscopy (SERS): [] SERS studies using silver colloids have provided insights into the adsorption behavior of this compound on metal surfaces.

A: this compound, along with other sulfur-containing compounds, is commonly found in fossil fuels. [, , , , ] Its presence contributes to sulfur emissions during combustion, which are detrimental to the environment.

ANone: Several methods have been investigated for this compound removal, including:

- Oxidative Desulfurization: [, , ] This method utilizes oxidizing agents like hydrogen peroxide to convert sulfur compounds into more easily removable forms.

- Extractive Desulfurization: [] This method uses specific solvents, including ionic liquids, to selectively extract sulfur compounds from the fuel.

ANone: Computational studies provide valuable insights into the properties and reactivity of this compound:

- Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, bonding, and reactivity of this compound and its interactions with catalysts. [, ]

- Molecular Dynamics (MD) Simulations: [] MD simulations are employed to study the conformational flexibility of this compound and its derivatives, providing information about their structural dynamics.

ANone:

- C-S Bond Cleavage: [, , ] Research has demonstrated that certain iridium complexes can cleave the carbon-sulfur bond in this compound, leading to ring-opening and potential applications in desulfurization. [, ]

- Photoisomerization: [] Upon UV irradiation, this compound can undergo isomerization to form 3-Methylthiophene. Theoretical studies suggest that this process occurs on the excited triplet state (T1) surface and involves diradical intermediates. []

- Oxidative Cycloaddition: [, ] In the presence of oxidants and catalysts like BF3·Et2O, this compound can undergo oxidative cycloaddition reactions with dienophiles, forming various cyclic products. [, ]

A: As a constituent of fossil fuels, this compound contributes to sulfur dioxide (SO2) emissions upon combustion, leading to acid rain and air pollution. [, ]

A:

- Gas Chromatography (GC): GC coupled with various detectors, such as sulfur chemiluminescence detectors (SCDs) [, , ] and atomic emission detectors (AEDs), [, ] is widely used for separating and quantifying this compound in complex mixtures like gasoline.

ANone: The position of the methyl group influences the reactivity of the thiophene ring:

- Electrophilic Substitution: The methyl group in this compound activates the thiophene ring towards electrophilic substitution reactions, primarily at the 5-position. []

- Oxidative Cycloaddition: Alkylation of the thiophene ring, as in this compound, has been shown to lower the activation barrier for oxidative cycloaddition reactions with singlet oxygen. []

A:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.